3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound characterized by its unique chemical structure and diverse applications
Preparation Methods
The synthesis of 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves a multi-step process. The starting materials typically include 3,5-dimethylbenzoyl chloride and 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline. The reaction conditions often involve the use of appropriate solvents and catalysts to facilitate the formation of the benzamide linkage.
Industrial production methods may include optimization of reaction conditions to enhance yield and purity. This often involves controlling temperature, pressure, and reactant concentrations to ensure efficient conversion of starting materials into the desired product.
Chemical Reactions Analysis
3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is known to undergo several types of chemical reactions:
Oxidation
: It can be oxidized under mild conditions to form sulfonyl derivatives.
Reduction
: Reduction reactions can modify the sulfonyl group, potentially converting it to a sulfoxide or sulfide.
Substitution
: The compound can participate in nucleophilic substitution reactions, where the benzamide group may be targeted by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles like amines or halides.
Major products formed from these reactions typically include various derivatives of the original compound, depending on the specific reactants and conditions employed.
Scientific Research Applications
3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several notable applications in scientific research:
Chemistry
: It serves as a key intermediate in the synthesis of complex organic molecules, enabling the development of new synthetic methodologies.
Biology
: Its structure allows it to interact with biological macromolecules, making it valuable for studying enzyme inhibition and protein-ligand interactions.
Medicine
: The compound has potential therapeutic applications due to its ability to modulate biochemical pathways, potentially acting as a lead compound for drug development.
Industry
: Its stability and reactivity profile make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide exerts its effects depends on its interaction with specific molecular targets. Typically, it may act by binding to active sites of enzymes, inhibiting their activity, or by interacting with receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
When compared to other quinoline derivatives, 3,5-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide exhibits unique properties due to the presence of both sulfonyl and benzamide groups. Similar compounds include:
3,5-dimethylquinoline
N-(propane-1-sulfonyl)benzamide
Tetrahydroquinoline derivatives
Each of these compounds has distinct chemical and physical properties, but none combine the specific features of this compound, making it a unique and valuable compound for scientific research.
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Properties
IUPAC Name |
3,5-dimethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-4-10-27(25,26)23-9-5-6-17-7-8-19(14-20(17)23)22-21(24)18-12-15(2)11-16(3)13-18/h7-8,11-14H,4-6,9-10H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROILWNKVIYHDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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